2-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}quinoline
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Overview
Description
5,6-DIMETHOXY-2-[(2-QUINOLYLMETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of methoxy groups at positions 5 and 6 on the benzimidazole ring, and a quinolylmethylsulfanyl group at position 2. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHOXY-2-[(2-QUINOLYLMETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the quinolylmethylsulfanyl group: This step involves the reaction of the benzimidazole intermediate with a quinolylmethylsulfanyl reagent, which can be synthesized separately.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHOXY-2-[(2-QUINOLYLMETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-DIMETHOXY-2-[(2-QUINOLYLMETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-DIMETHOXY-2-[(2-QUINOLYLMETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-indanone: Another compound with methoxy groups at similar positions but with a different core structure.
2-Quinolylmethylsulfanyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
5,6-DIMETHOXY-2-[(2-QUINOLYLMETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE is unique due to the combination of its benzimidazole core with the quinolylmethylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H17N3O2S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]quinoline |
InChI |
InChI=1S/C19H17N3O2S/c1-23-17-9-15-16(10-18(17)24-2)22-19(21-15)25-11-13-8-7-12-5-3-4-6-14(12)20-13/h3-10H,11H2,1-2H3,(H,21,22) |
InChI Key |
SJCPYZFOXMYAAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)SCC3=NC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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